molecular formula C6H6BrFN2 B2836206 5-Bromo-6-fluoro-N-methylpyridin-2-amine CAS No. 2385661-70-9

5-Bromo-6-fluoro-N-methylpyridin-2-amine

Cat. No.: B2836206
CAS No.: 2385661-70-9
M. Wt: 205.03
InChI Key: DGYJVRIDGJGFGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-N-methylpyridin-2-amine typically involves the bromination and fluorination of N-methylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-6-fluoro-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact mechanism depends on the specific application and the molecular targets involved. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoropyridin-2-amine: Similar in structure but lacks the N-methyl group.

    5-Bromo-2-methylpyridin-3-amine: Similar but lacks the fluorine atom.

    6-Fluoro-N-methylpyridin-2-amine: Similar but lacks the bromine atom.

Uniqueness

5-Bromo-6-fluoro-N-methylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms, along with the N-methyl group. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various applications. The presence of both halogens enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-6-fluoro-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c1-9-5-3-2-4(7)6(8)10-5/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJVRIDGJGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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